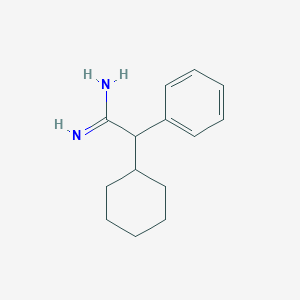

![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251690-30-8](/img/structure/B2377658.png)

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

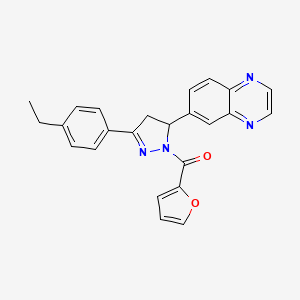

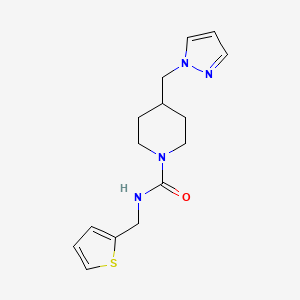

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include a piperidine ring, a 1,2,3-triazole ring, a benzo[d][1,3]dioxole moiety, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and 1,2,3-triazole rings, as well as the benzo[d][1,3]dioxole moiety, are likely to contribute to the rigidity of the molecule, while the amide group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could all influence its properties .Scientific Research Applications

Virtual Screening and Anticancer Potential

A study involving virtual screening targeting the urokinase receptor (uPAR) identified compounds that showed promising results in breast cancer models. One of the compounds, identified through its structural components and activity, inhibited cell growth and induced apoptosis in cancer cells. It also demonstrated suitable pharmacokinetic properties for further investigation as a potential cancer therapy agent (Wang et al., 2011).

Antimyotonic Agents

Research on the development of antimyotonic agents led to the synthesis of constrained analogues of tocainide, which are potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block compared to tocainide, indicating potential for therapeutic use in conditions requiring muscle relaxation (Catalano et al., 2008).

Molecular Interaction Studies

A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the structural and conformational aspects that contribute to binding and activity. This research aids in understanding how structural components of chemical compounds influence their interaction with biological targets (Shim et al., 2002).

Macrolide Synthesis

Research on the synthesis of macrolides from oxazoles demonstrated the utility of oxazoles as masked forms of activated carboxylic acids. This method facilitates the synthesis of complex molecules, including macrolides, which have significant therapeutic potential (Wasserman et al., 1981).

Radioligand Development for PET

The synthesis and evaluation of [11C]R116301, a ligand for PET imaging of central neurokinin(1) receptors, highlight the role of chemical synthesis in developing diagnostic tools for neurological conditions (Van der Mey et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes and the release of pro-inflammatory cytokines .

Mode of Action

The compound binds to the NLRP3 inflammasome, inhibiting its activation . This prevents the downstream release of pro-inflammatory cytokines, such as IL-1β . The compound’s interaction with its target results in an anti-inflammatory effect .

Biochemical Pathways

The compound affects the inflammatory pathway mediated by the NLRP3 inflammasome . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the maturation and release of IL-1β, a key pro-inflammatory cytokine . This can lead to a reduction in inflammation and related symptoms .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of NLRP3 inflammasome activation and the subsequent reduction in the release of pro-inflammatory cytokines . This can result in a decrease in inflammation and related symptoms .

properties

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCNFQGOFNXDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)

![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)